molecular formula C21H22N4O4S B2831684 (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone CAS No. 1305260-33-6

(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2831684
CAS No.: 1305260-33-6
M. Wt: 426.49
InChI Key: NIJFUDLVBQATGP-UHFFFAOYSA-N
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Description

The compound (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a benzo[d][1,3]dioxole moiety, a pyrazole ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One possible route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.

    Coupling of the benzo[d][1,3]dioxole and pyrazole rings: This step may involve a palladium-catalyzed cross-coupling reaction.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the thiophene ring: The thiophene ring can be attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d][1,3]dioxole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The piperazine and pyrazole rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of its various functional groups with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is likely to involve interactions with multiple molecular targets. The benzo[d][1,3]dioxole and pyrazole rings can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity and selectivity. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)methanone: Lacks the piperazine and thiophene rings, making it less versatile.

    (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone: Lacks the benzo[d][1,3]dioxole and pyrazole rings, reducing its potential interactions with biological targets.

Uniqueness

The unique combination of functional groups in (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone provides it with a broad range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-17(20-2-1-9-30-20)12-24-5-7-25(8-6-24)21(27)16-11-15(22-23-16)14-3-4-18-19(10-14)29-13-28-18/h1-4,9-11,17,26H,5-8,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJFUDLVBQATGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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